molecular formula C5H13ClN2O3 B039026 (S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride CAS No. 118021-35-5

(S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride

Cat. No.: B039026
CAS No.: 118021-35-5
M. Wt: 184.62 g/mol
InChI Key: OVHJSRSTAWFIIF-WCCKRBBISA-N
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Description

L-4-Oxalysine (hydrochloride) is a natural product isolated from the culture media of the bacterium Streptomyces roseovirdofuscus. This compound has shown significant antitumor activities and is primarily used in scientific research .

Scientific Research Applications

L-4-Oxalysine (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

L-4-Oxalysine (hydrochloride), also known as O-(2-aminoethyl)-l-serine hydrochloride, L-4-Oxalysine hydrochloride, (S)-2-Amino-3-(2-aminoethoxy)propanoic acid hydrochloride, or (S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride, is a natural product isolated from the culture media of Streptomyces roseovirdofuscus in China . It has shown antitumor activities .

Target of Action

The primary target of L-4-Oxalysine (hydrochloride) is alpha-fetoprotein (AFP), a protein expressed in BEL-7404 human hepatoma cells . AFP plays a significant role in the suppression of spleen lymphocyte proliferation and interleukin-6 production .

Mode of Action

L-4-Oxalysine (hydrochloride) interacts with its target by suppressing AFP mRNA expression in the cells . It functionally antagonizes the AFP-induced suppression of the mitogen- and one-way mixed lymphocyte culture-induced proliferation of spleen lymphocytes and interleukin-6 production .

Biochemical Pathways

It is known that the compound counteracts the suppression of spleen lymphocyte proliferation and interleukin-6 production, induced by afp . This suggests that it may influence pathways related to immune response and cell proliferation.

Pharmacokinetics

It is known that the compound has shown antitumor activities, suggesting that it has sufficient bioavailability to exert its effects .

Result of Action

The molecular and cellular effects of L-4-Oxalysine (hydrochloride)'s action include the suppression of AFP mRNA expression in hepatoma cells . In vivo, it has been observed to inhibit the proliferation of some mouse implanted tumors and reduce pulmonary metastasis of mouse Lewis lung carcinoma .

Action Environment

It is known that the compound was isolated from the culture media of streptomyces roseovirdofuscus, suggesting that it may be influenced by the conditions of the microbial environment .

Biochemical Analysis

Biochemical Properties

L-4-Oxalysine (hydrochloride) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to suppress the expression of Alpha-fetoprotein (AFP), a protein expressed in BEL-7404 human hepatoma cells . This interaction suggests that L-4-Oxalysine (hydrochloride) may have a role in regulating gene expression.

Cellular Effects

L-4-Oxalysine (hydrochloride) has notable effects on various types of cells and cellular processes. It influences cell function by suppressing AFP mRNA expression in BEL-7404 human hepatoma cells . This suppression could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of L-4-Oxalysine (hydrochloride) involves its interaction with biomolecules at the molecular level. It suppresses AFP mRNA expression in BEL-7404 human hepatoma cells , indicating its potential role in gene expression regulation. This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound has antitumor activities , suggesting potential long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

In animal models, the effects of L-4-Oxalysine (hydrochloride) vary with different dosages . For instance, mice given L-4-Oxalysine (hydrochloride) showed accumulation of lipid droplets in hepatocytes, followed by loss of matrices in the cytoplasm . The severity of these effects was most serious at day 1 after stopping treatment and was dose-dependent .

Metabolic Pathways

Given its interaction with AFP, it may be involved in pathways related to gene expression and protein synthesis .

Transport and Distribution

Its ability to suppress AFP mRNA expression suggests that it may interact with cellular transport mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-4-Oxalysine (hydrochloride) is typically isolated from the culture media of Streptomyces roseovirdofuscus. The isolation process involves cultivating the bacterium under specific conditions and then extracting the compound from the culture media .

Industrial Production Methods

The industrial production of L-4-Oxalysine (hydrochloride) follows a similar process to its laboratory preparation. Large-scale fermentation of Streptomyces roseovirdofuscus is conducted, followed by extraction and purification of the compound. The compound is then converted to its hydrochloride form for stability and ease of use .

Chemical Reactions Analysis

Types of Reactions

L-4-Oxalysine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-4-Oxalysine (hydrochloride) can lead to the formation of oxalyl derivatives, while reduction can yield reduced amine derivatives .

Comparison with Similar Compounds

Similar Compounds

    L-lysine: An essential amino acid involved in protein synthesis.

    L-arginine: An amino acid that plays a role in the urea cycle and nitric oxide synthesis.

    L-ornithine: An amino acid involved in the urea cycle.

Uniqueness

L-4-Oxalysine (hydrochloride) is unique due to its specific antitumor properties and its ability to suppress AFP mRNA expression. Unlike other similar compounds, it has a distinct mechanism of action that makes it valuable in cancer research .

Properties

IUPAC Name

(2S)-2-amino-3-(2-aminoethoxy)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHJSRSTAWFIIF-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(COC[C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584097
Record name O-(2-Aminoethyl)-L-serine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118021-35-5
Record name O-(2-Aminoethyl)-L-serine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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